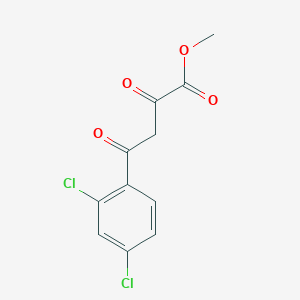

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANFKOMMZYTNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378074 | |

| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175711-73-6 | |

| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

CAS Number: 175711-73-6

This technical guide provides a comprehensive overview of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical structure features a dichlorophenyl group, which enhances its reactivity and selectivity in various chemical transformations.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 175711-73-6 | [2] |

| Molecular Formula | C₁₁H₈Cl₂O₄ | [2] |

| Molecular Weight | 275.09 g/mol | [2][3] |

| Melting Point | 133-138 °C | [3] |

| Appearance | Off-white powder | Chem-Impex |

| Purity | ≥ 98% (HPLC) | Sigma-Aldrich |

| Storage Temperature | 0-8 °C | [3] |

| IUPAC Name | This compound | [2][3] |

| InChI Key | AANFKOMMZYTNJZ-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of this compound, an α-keto ester, can be achieved through several established organic chemistry methodologies. A common and effective method is the Claisen condensation reaction.[4][5][6] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base to form a β-keto ester or a β-diketone.[5]

A plausible synthetic route for this compound involves a crossed Claisen condensation between methyl oxalate and 2,4-dichloroacetophenone.

Illustrative Experimental Protocol (Adapted from a similar synthesis)

Materials:

-

2,4-Dichloroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous solvent (e.g., Toluene, THF, or Diethyl ether)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Base and Ester Addition: Anhydrous solvent and sodium methoxide are added to the flask and stirred. A solution of 2,4-dichloroacetophenone and dimethyl oxalate in the anhydrous solvent is added dropwise from the dropping funnel at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction is cooled and then quenched by the slow addition of 1M HCl to neutralize the excess base. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

This compound is a key building block in the synthesis of various biologically active molecules, particularly for the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Applications

This compound serves as a crucial intermediate in the development of novel pharmaceuticals.[1] Its reactive α-keto ester moiety allows for the construction of complex heterocyclic structures, which are common scaffolds in many drug molecules. While specific drug candidates derived from this intermediate are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry for targeting various biological pathways.

Agrochemical Applications: Herbicidal Activity

A significant application of this compound is in the development of herbicides.[1] The 2,4-dichlorophenyl group is a common feature in many commercial herbicides. The mode of action for such compounds can vary, but two prominent mechanisms for related molecules are:

-

Synthetic Auxins: Some dichlorophenyl compounds mimic the plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately causing their death.

-

Enzyme Inhibition: Other related compounds are known to inhibit key enzymes in plant metabolic pathways. For example, some grass-selective herbicides containing a 2,4-dichlorophenyl group have been shown to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.

While specific quantitative data on the herbicidal efficacy of this compound is not available, its structure strongly suggests potential as a precursor for or as a herbicide itself.

Caption: Potential biological applications of this compound.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound or its derivatives, standard in vitro and in vivo assays can be employed.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method for testing the inhibitory activity of the compound against a target enzyme, such as ACCase.

Materials:

-

Purified target enzyme (e.g., ACCase)

-

Substrate for the enzyme

-

Cofactors and buffers required for enzyme activity

-

This compound (dissolved in a suitable solvent like DMSO)

-

Microplate reader or other suitable detection instrument

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the buffer, cofactors, and the enzyme in the wells of a microplate.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with only the solvent (DMSO).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Data Acquisition: Measure the enzyme activity over time by monitoring the formation of the product or the consumption of the substrate using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Herbicidal Activity Screening (General Protocol)

This protocol describes a basic method for evaluating the herbicidal effects of the compound on target weed species.

Materials:

-

Seeds of target weed species (e.g., a broadleaf weed and a grass)

-

Potting soil and pots

-

This compound formulated in a suitable spray solution (e.g., with surfactants)

-

Growth chamber or greenhouse with controlled environmental conditions

Procedure:

-

Plant Growth: Sow the seeds of the target weeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

-

Herbicide Application: Apply the formulated this compound at different concentrations to the plants as a foliar spray. Include a control group sprayed only with the formulation blank.

-

Observation: Place the treated plants in a growth chamber or greenhouse and observe them over a period of 1-3 weeks.

-

Data Collection: Assess the herbicidal damage at regular intervals by visual scoring (e.g., on a scale of 0-100%, where 100% is complete plant death) and by measuring plant biomass (fresh or dry weight) at the end of the experiment.

-

Data Analysis: Determine the effective dose (e.g., ED₅₀) required to cause a 50% reduction in plant growth or biomass.

Caption: General experimental workflows for biological evaluation.

Safety and Handling

This compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through standard organic reactions, and its biological activity is rooted in the presence of the 2,4-dichlorophenyl moiety. Further research into the specific biological targets and the development of novel compounds derived from this intermediate is warranted.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H8Cl2O4 | CID 2771765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 175711-73-6 [sigmaaldrich.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Molecular Weight of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a compound of interest in pharmaceutical and chemical research. This document outlines the foundational data and computational methodology used to determine this critical physicochemical property.

Molecular Formula and Composition

The chemical formula for this compound has been established as C₁₁H₈Cl₂O₄ .[1][2] This formula indicates that a single molecule of the compound is composed of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms.

Atomic Weights of Constituent Elements

The calculation of the molecular weight is predicated on the standard atomic weights of each constituent element. These values are established by the International Union of Pure and Applied Chemistry (IUPAC) and are based on the isotopic composition of the elements found in nature.

| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 |

| Hydrogen | H | 1 | 1.008 |

| Chlorine | Cl | 17 | 35.453 |

| Oxygen | O | 8 | 15.999 |

Note: The standard atomic weights are weighted averages of the masses of their naturally occurring isotopes.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Calculation of Molecular Weight

The molecular weight (MW) of this compound is the sum of the atomic weights of all atoms in one molecule. The calculation is performed as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Cl atoms × Atomic Weight of Cl) + (Number of O atoms × Atomic Weight of O)

MW = (11 × 12.011) + (8 × 1.008) + (2 × 35.453) + (4 × 15.999)

MW = 132.121 + 8.064 + 70.906 + 63.996

MW = 275.087 g/mol

This calculated molecular weight is consistent with values found in chemical databases.[1][2]

Experimental Verification (Hypothetical)

While the calculated molecular weight is highly accurate for most applications, experimental verification is often a crucial step in the characterization of a novel compound. A common and precise method for determining the molecular weight of a compound is mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To experimentally determine the monoisotopic mass of this compound and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, capable of mass accuracy in the parts-per-million (ppm) range.

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

The stock solution is then serially diluted to a final concentration of approximately 1 µg/mL.

Data Acquisition:

-

The mass spectrometer is calibrated using a standard calibration mixture appropriate for the desired mass range.

-

The sample is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass spectra are acquired in positive or negative ion mode, depending on the ionization characteristics of the analyte. For this compound, both modes should be evaluated.

-

Data is collected over a mass-to-charge (m/z) range that encompasses the expected molecular ion.

Data Analysis:

-

The acquired mass spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

The exact m/z of the molecular ion is determined.

-

The measured monoisotopic mass is compared to the theoretical monoisotopic mass calculated from the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

-

The mass accuracy is calculated in ppm to confirm the elemental composition.

Logical Flow of Molecular Weight Determination

The following diagram illustrates the logical workflow for determining the molecular weight of this compound.

Caption: Workflow for calculating the molecular weight.

Signaling Pathway Context (Hypothetical)

Given the structure of this compound, it could potentially interact with various biological pathways. For instance, as a dichlorophenyl derivative, it might exhibit inhibitory effects on certain enzymes or signaling cascades. A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of a kinase cascade.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H8Cl2O4 | CID 2771765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 5. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 6. quora.com [quora.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. quora.com [quora.com]

- 13. Chlorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. byjus.com [byjus.com]

- 15. Atomic/Molar mass [westfield.ma.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 20. Oxygen, atomic [webbook.nist.gov]

A Technical Guide to the Melting Point of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

This technical guide provides an in-depth overview of the melting point of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a compound of interest in organic synthesis and pharmaceutical development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physical properties and the experimental protocol for melting point determination.

Compound Data

This compound is an off-white powder that serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Melting Point | 133-138 °C | [1] |

| Molecular Formula | C₁₁H₈Cl₂O₄ | [1][2] |

| Molecular Weight | 275.09 g/mol | [1][2] |

| CAS Number | 175711-73-6 | [1][2] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides information about its identity and purity.[3] A pure crystalline compound typically has a sharp melting point range of 0.5-1.0°C, while impurities will lead to a depression and broadening of the melting point range.[4] The following protocol details the widely used capillary method for determining the melting point of a solid organic compound like this compound.[3]

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar heated metal block apparatus)

-

Glass capillary tubes (sealed at one end)[4]

-

Sample of this compound (finely powdered and dry)[4]

-

Mortar and pestle (if the sample consists of large crystals)[5]

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and free of residual solvents.[4]

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.[5]

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

Press the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[4] The packed sample should have a height of 2-3 mm.[4]

-

-

Initial Rapid Determination (Optional but Recommended):

-

To save time, a preliminary rapid melting point determination can be performed to establish an approximate melting range.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly, at a rate of 10-20°C per minute, and observe the approximate temperature at which the sample melts.[5]

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid determination.[5]

-

Insert a fresh, properly prepared capillary tube with the sample into the apparatus.[4]

-

Heat the sample at a slow, controlled rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[5]

-

Carefully observe the sample through the eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the initial melting point).[4][5]

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts, and the entire sample becomes a clear liquid (the final melting point).[4]

-

The recorded melting point should be expressed as a range from the initial to the final temperature.

-

-

Confirmation:

-

For accurate results, it is advisable to repeat the careful determination with a fresh sample to ensure the values are consistent.

-

Visualized Workflow

The logical flow of the experimental protocol for determining the melting point is illustrated in the diagram below.

Caption: Experimental workflow for melting point determination.

References

An In-Depth Technical Guide to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a multifaceted organic compound with significant applications in both the agricultural and pharmaceutical sectors. Its chemical structure, featuring a dichlorophenyl group and a β-keto ester moiety, imparts a unique reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and mechanisms of action.

Chemical Identity and Properties

The IUPAC name for this compound is This compound . It is also known by other names such as 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid methyl ester and Benzenebutanoic acid, 2,4-dichloro-alpha,gamma-dioxo-, methyl ester.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 175711-73-6 | [1][2] |

| Molecular Formula | C₁₁H₈Cl₂O₄ | [1] |

| Molecular Weight | 275.09 g/mol | [1][2] |

| Appearance | Off-white powder | [3] |

| Melting Point | 133-138 °C | [2] |

| Purity | ≥ 98% (HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C | [2][3] |

Synthesis Protocol

The synthesis of this compound can be achieved via a Claisen condensation reaction. This established method involves the reaction between an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[4][5] In this case, 2',4'-dichloroacetophenone reacts with dimethyl oxalate in the presence of a base like sodium methoxide.

Experimental Protocol: Claisen Condensation for the Synthesis of this compound

Materials:

-

2',4'-Dichloroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add a solution of 2',4'-dichloroacetophenone (1 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous diethyl ether dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify with 1 M hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as an off-white solid.

Below is a workflow diagram illustrating the synthesis process.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Mechanisms of Action

This compound is recognized for its utility as an effective herbicide in agricultural applications and as a key intermediate in the development of new pharmaceuticals.[3]

Herbicidal Activity: A Potential Auxin Mimic

The 2,4-dichlorophenyl moiety is a key structural feature of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid).[6] Herbicides of this class act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[6] It is plausible that this compound exerts its herbicidal effects through a similar mechanism.

The general signaling pathway for auxin and auxin-mimicking herbicides involves their binding to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate plant growth.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. This compound is a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid methyl ester | [1][3] |

| CAS Number | 175711-73-6 | [1][2][3] |

| Molecular Formula | C₁₁H₈Cl₂O₄ | [1][3] |

| Molecular Weight | 275.09 g/mol | [1][2][3] |

| Appearance | Off-white powder | [1] |

| Melting Point | 133-138 °C | [1][2] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8 °C | [1][2] |

| InChI | 1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 | [2][3] |

| InChIKey | AANFKOMMZYTNJZ-UHFFFAOYSA-N | [2][3] |

| SMILES | COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | [3] |

| XLogP3 (Computed) | 2.8 | [3] |

| Polar Surface Area (Computed) | 60.4 Ų | [3] |

Experimental Protocols

Detailed experimental data for the determination of all physical properties of this specific compound are not publicly available. However, standard methodologies for key properties are described below.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity and is determined by identifying the temperature range over which the substance transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, off-white powder of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is firmly packed at the bottom.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (133-138 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range. The observed range should be within the reported 133-138 °C for a pure sample.[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique used to separate, identify, and quantify each component in a mixture, thereby determining the purity of a substance.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile and water)

-

Autosampler and data acquisition software

Procedure:

-

Standard Preparation: A standard solution of this compound of a known concentration is prepared in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: A sample of the compound to be tested is dissolved in the same solvent.

-

Method Development: An appropriate HPLC method is developed, specifying the column, mobile phase composition and gradient, flow rate, and UV detection wavelength.

-

Injection and Analysis: The standard and sample solutions are injected into the HPLC system.

-

Data Interpretation: The resulting chromatogram for the sample is analyzed. The area of the main peak corresponding to the compound is compared to the total area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. For this compound, a purity of ≥ 98% is expected.[1]

Synthetic Pathway Visualization

This compound is a valuable intermediate in organic synthesis. While a specific, detailed synthesis protocol for this exact molecule was not found, a general and analogous workflow for similar β-keto esters involves the acylation of Meldrum's acid followed by alcoholysis.[4] The following diagram illustrates this common synthetic logic.

Caption: General workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a versatile chemical compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a dichlorophenyl group and a dioxobutanoate moiety, imparts unique reactivity that makes it a valuable building block for creating more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

This compound is an off-white powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 175711-73-6 | [2] |

| Molecular Formula | C₁₁H₈Cl₂O₄ | [2] |

| Molecular Weight | 275.09 g/mol | [2] |

| Melting Point | 133-138 °C | [3] |

| Appearance | Off-white powder | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid methyl ester, Benzenebutanoic acid, 2,4-dichloro-alpha,gamma-dioxo-, methyl ester | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [3] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-dicarbonyl compound. In this case, 2,4-dichloroacetophenone reacts with dimethyl oxalate.

Proposed Experimental Protocol: Claisen Condensation

Materials:

-

2,4-Dichloroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (or sodium metal and anhydrous methanol)

-

Anhydrous diethyl ether (or another suitable anhydrous solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal to anhydrous methanol under a nitrogen atmosphere.

-

Reaction Setup: Once the sodium methoxide solution is prepared and cooled to room temperature, add anhydrous diethyl ether.

-

Addition of Reactants: A mixture of 2,4-dichloroacetophenone and dimethyl oxalate is added dropwise to the stirred sodium methoxide solution at a controlled temperature (typically ambient or slightly cooled).

-

Reaction: The reaction mixture is stirred at room temperature for several hours to overnight to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled in an ice bath, and dilute hydrochloric acid is slowly added to neutralize the base and precipitate the product.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous conditions are crucial for the success of the Claisen condensation.

-

Sodium metal and sodium methoxide are highly reactive and corrosive; handle with appropriate personal protective equipment (PPE).

Biological Activity and Potential Mechanism of Action

2,4-D is a well-known synthetic auxin herbicide that selectively kills broadleaf weeds.[4] It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, which ultimately results in their death.[4] The key physiological responses include stem curl-over, leaf withering, and abnormal growth.[4]

It is plausible that this compound or its metabolites could interfere with plant growth regulation pathways in a similar manner. The dichlorophenyl moiety is a common feature in many herbicides and can play a crucial role in the molecule's interaction with biological targets.

Proposed Herbicidal Mechanism of Action

The proposed mechanism involves the disruption of normal plant hormonal balance, leading to a cascade of events that are detrimental to the plant's survival.

Applications in Drug Development

In addition to its potential as an agrochemical, this compound serves as a key intermediate in pharmaceutical development.[1] The dicarbonyl functionality of the butanoate chain provides reactive sites for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many biologically active molecules. This makes it a valuable precursor for the development of new therapeutic agents.

Conclusion

This compound is a chemical compound with significant potential in both the agricultural and pharmaceutical industries. Its synthesis via Claisen condensation is a well-established and scalable method. While its precise biological mechanism of action as a herbicide requires further investigation, its structural analogy to known synthetic auxins provides a strong hypothesis for its mode of action. The reactivity of this compound also makes it an attractive starting material for the synthesis of novel drug candidates. Further research into its biological activities and the development of derivatives could lead to the discovery of new and effective herbicides and pharmaceuticals.

References

Spectroscopic and Synthetic Insights into Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a β-ketoester and an α-ketoester moiety, makes it a versatile precursor for the synthesis of a variety of heterocyclic and other complex organic molecules. This technical guide provides a summary of the available physicochemical data for this compound and outlines a general experimental approach for its synthesis and spectroscopic characterization, based on established chemical principles and data from closely related analogues.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈Cl₂O₄ | [1] |

| Molecular Weight | 275.09 g/mol | [1] |

| CAS Number | 175711-73-6 | [1] |

| Melting Point | 133-138 °C | [2] |

| Appearance | Off-white powder | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

Spectroscopic Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The protons on the dichlorophenyl ring would likely appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the two carbonyl groups would likely appear as a singlet or a narrow multiplet, and the methyl protons of the ester group would be a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would be characterized by signals for the four carbonyl carbons, the carbons of the dichlorophenyl ring, the methylene carbon, and the methyl carbon of the ester. The carbonyl carbons are expected to have chemical shifts in the downfield region (δ 160-200 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, likely in the region of 1680-1750 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule would also be present.

Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (275.09 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be expected for the molecular ion and any chlorine-containing fragment ions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general synthetic strategy can be proposed based on the synthesis of analogous β-ketoesters. A common and effective method involves the Claisen condensation reaction.

General Synthetic Workflow

The synthesis could be approached by the condensation of methyl (2,4-dichloro)benzoate with methyl acetate in the presence of a strong base, such as sodium methoxide or sodium hydride. The logical workflow for such a synthesis is depicted in the following diagram.

General Spectroscopic Analysis Workflow

Following the synthesis and purification, the identity and purity of the compound would be confirmed using a standard suite of spectroscopic techniques.

Conclusion

This compound represents a potentially valuable building block in organic synthesis. While detailed experimental spectroscopic data is not currently widespread, this guide provides a summary of its known properties and a robust, logical framework for its synthesis and characterization. Researchers and scientists in drug development and related fields can use this information as a starting point for their own investigations into the chemistry and potential applications of this compound. The provided workflows offer a clear and structured approach to both the preparation and the analytical confirmation of this molecule.

References

Purity Assessment of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity assessment of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines a likely synthetic route, identifies potential impurities, and details robust analytical methodologies for purity determination and impurity profiling.

Synthesis and Potential Impurities

This compound is synthesized via a crossed Claisen condensation reaction.[1][2][3] In this process, 2,4-dichloroacetophenone reacts with dimethyl oxalate in the presence of a strong base, such as sodium methoxide, to yield the target compound.

Diagram of the Synthesis Pathway:

Caption: Synthesis of this compound.

Several potential impurities can arise from this synthesis. These include unreacted starting materials, byproducts from side reactions, and degradation products. A thorough purity assessment is crucial to ensure the quality and safety of the final product.

Table 1: Potential Impurities and their Origin

| Impurity Name | Structure | Origin |

| 2,4-Dichloroacetophenone | Unreacted starting material | |

| Dimethyl Oxalate | Unreacted starting material | |

| Methyl 2,4-dichlorobenzoate | Side reaction: Cleavage of the diketone | |

| Self-condensation product of 2,4-dichloroacetophenone | Side reaction: Aldol condensation of the starting ketone |

Analytical Methods for Purity Assessment

A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound. This includes High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.

Diagram of the Purity Assessment Workflow:

Caption: Comprehensive workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of the target compound and quantifying known impurities. A reverse-phase method is suitable for this analysis.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Table 2: HPLC Method Parameters

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-15 min, 30-90% B; 15-20 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual starting materials and low molecular weight byproducts.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane.

Table 3: GC-MS Method Parameters

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| Ionization | Electron Ionization (70 eV) |

| Mass Range | m/z 40-450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound and for the detection and identification of impurities.

Experimental Protocol: NMR Analysis

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.3 - 7.6 | 127 - 138 |

| Methylene CH₂ | ~4.0 | ~45 |

| Methyl CH₃ | ~3.9 | ~53 |

| Carbonyl C=O | - | ~185, ~190 |

| Ester C=O | - | ~160 |

Data Presentation and Interpretation

All quantitative data from the analytical tests should be compiled into clear and concise tables to facilitate comparison and interpretation. The purity of this compound is typically reported as a percentage area from the HPLC chromatogram. Any identified impurities should be reported with their respective levels.

Diagram of the Data Interpretation Logic:

Conclusion

The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. By employing the detailed methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the purity of this important chemical intermediate, ensuring its suitability for downstream applications. The provided protocols and data tables serve as a valuable resource for quality control and analytical development in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Storage of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical and agrochemical synthesis. Proper storage is critical to maintain the compound's stability, purity, and reactivity, ensuring the integrity of research and development outcomes. This document synthesizes available data and provides best-practice recommendations based on the chemical properties of β-keto esters and dichlorophenyl moieties.

Core Storage Recommendations

Due to a lack of definitive, universally agreed-upon storage parameters, a conservative approach based on the compound's chemical structure is recommended. The primary degradation pathways for β-keto esters include hydrolysis and decarboxylation, which are typically accelerated by moisture, heat, and non-neutral pH conditions. The dichlorophenyl group may impart some degree of light sensitivity.

Based on available information and chemical principles, the following storage conditions are recommended to maximize the shelf life and preserve the quality of this compound.

Quantitative Storage Parameters

The following table summarizes the recommended storage conditions. It is important to note that conflicting information exists regarding the optimal storage temperature. The recommendations below are based on a synthesis of available data, prioritizing long-term stability.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | -20°C (Long-term) | Prevents potential degradation pathways such as hydrolysis and decarboxylation. Suitable for storage periods of one to two years. |

| -4°C (Short-term) | Acceptable for short-term storage, indicated for periods of one to two weeks. | |

| Room Temperature | Not recommended for extended periods due to the potential for accelerated degradation. | |

| Humidity | Store in a dry environment. | The ester and keto functionalities are susceptible to hydrolysis. Storage in a desiccator or with desiccants is advised. |

| Light Exposure | Protect from light. | While specific photostability data is unavailable, compounds with aromatic rings, especially with halogen substituents, can be light-sensitive. Use of amber or opaque containers is recommended. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation, especially for long-term storage or if the compound is of high purity for sensitive applications. |

Experimental Protocols & Considerations

-

Forced Degradation Studies: To understand the degradation pathways, the compound would be subjected to stress conditions such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH), and oxidative conditions (e.g., 3% H₂O₂).

-

Photostability Testing: Following ICH Q1B guidelines, the compound would be exposed to a light source capable of emitting both UV and visible light, with a control sample stored in the dark. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

-

Long-Term Stability Studies: The compound would be stored under the recommended conditions (-20°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for purity and the presence of degradation products using a validated analytical method, such as HPLC.

Logical Workflow for Handling and Storage

The following diagram illustrates a decision-making workflow for the proper handling and storage of this compound upon receipt and during its use in the laboratory.

Caption: Handling and Storage Workflow for this compound.

Incompatible Materials

To prevent chemical reactions that could lead to degradation of the product or create hazardous situations, avoid storing this compound with the following classes of compounds:

-

Strong Oxidizing Agents: Can lead to exothermic reactions.

-

Strong Bases: Can catalyze hydrolysis and other decomposition reactions.

-

Strong Acids: Can catalyze hydrolysis and decarboxylation.

It is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the most specific and comprehensive information on chemical incompatibilities.

Disclaimer: The information provided in this guide is for informational purposes only and is based on the best available data and general chemical principles. It is not a substitute for the information provided in a manufacturer's Safety Data Sheet (SDS). Always refer to the SDS for your specific product and follow all institutional safety protocols.

The Enigmatic Profile of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: A Technical Overview of a Versatile Chemical Intermediate

For Immediate Release

Shanghai, China – December 24, 2025 – Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a compound of interest in the realms of pharmaceutical and agrochemical research, presents a curious case of a well-characterized chemical intermediate with a largely unexplored biological activity profile. This technical guide serves to consolidate the currently available information for researchers, scientists, and drug development professionals, highlighting its established role in chemical synthesis and exploring its potential, yet unconfirmed, biological functions.

Physicochemical Properties

This compound is a solid, off-white powder.[1] Its fundamental physicochemical characteristics are summarized in the table below, providing a foundational understanding of the compound's nature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈Cl₂O₄ | [2] |

| Molecular Weight | 275.09 g/mol | [1] |

| CAS Number | 175711-73-6 | [1] |

| Melting Point | 133-138 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| IUPAC Name | This compound | [2] |

| Storage Temperature | 0-8 °C |

A Linchpin in Synthesis: Role as a Chemical Intermediate

The primary and well-documented application of this compound is its function as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a dichlorophenyl group and a dioxobutanoate moiety, offers significant reactivity and selectivity, making it a valuable building block for the creation of more complex, biologically active molecules.[1] This has positioned it as a key component in the development of new pharmaceuticals and agrochemicals.[1]

A generalized workflow for the utilization of this compound in a synthetic pathway is depicted below. This typically involves the reaction of the keto-ester functionalities to build more elaborate molecular architectures.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate as a Key Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides.[1] Its reactive β-dicarbonyl moiety allows for the construction of diverse heterocyclic systems, which are common scaffolds in modern crop protection agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based herbicides, a prominent class of agrochemicals.

Chemical Properties and Role in Synthesis

This compound serves as a crucial building block for creating complex molecular architectures. The presence of the 2,4-dichlorophenyl group is a common feature in many commercial pesticides, contributing to their biological activity. The 2,4-dioxobutanoate structure is particularly amenable to cyclization reactions with hydrazine derivatives to form substituted pyrazoles. These pyrazole derivatives are known to exhibit potent herbicidal activity, often by inhibiting critical plant enzymes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈Cl₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 275.09 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow solid | --INVALID-LINK-- |

| Melting Point | 133-138 °C | --INVALID-LINK-- |

| CAS Number | 175711-73-6 | --INVALID-LINK-- |

Application: Synthesis of Pyrazole-based Herbicides

A primary application of this compound is in the synthesis of pyrazole-containing herbicides. The general synthetic strategy involves the condensation of the β-dicarbonyl compound with a substituted hydrazine, leading to the formation of a pyrazole ring. This reaction is a classic and efficient method for constructing this important heterocyclic core.

Featured Agrochemical: Pyrazole Herbicide (Illustrative Example)

For the purpose of these application notes, we will detail the synthesis of a representative pyrazole herbicide, Methyl 1-(2,4-dichlorophenyl)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate . This compound is a structural analog of several known pyrazole herbicides and its synthesis from the title intermediate is a chemically sound and illustrative example.

Diagram 1: Synthesis of a Representative Pyrazole Herbicide

References

Application Notes and Protocols: Evaluation of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate in Fungicide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound with potential applications in the agrochemical sector.[1] Its chemical structure, featuring a dichlorophenyl group, suggests possible bioactivity that warrants investigation for fungicide development.[1] While specific public domain data on its fungicidal efficacy is limited, its role as an intermediate in the synthesis of bioactive molecules indicates its potential as a scaffold for novel antifungal agents.[1] This document provides a generalized framework for the evaluation of this compound as a potential fungicide, including hypothetical experimental designs and standardized testing protocols.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 175711-73-6 | [2][3] |

| Molecular Formula | C11H8Cl2O4 | [3] |

| Molecular Weight | 275.09 g/mol | [2] |

| Melting Point | 133-138 °C | [2] |

Hypothetical Mechanism of Action

The precise mechanism of action for this compound as a fungicide is not yet elucidated. However, based on its chemical structure, several hypotheses can be proposed for further investigation:

-

Disruption of Fungal Cell Membranes: The lipophilic nature of the dichlorophenyl group may facilitate interaction with and disruption of the fungal cell membrane, leading to altered permeability and cell death.

-

Enzyme Inhibition: The dioxobutanoate moiety could potentially chelate metal ions essential for the catalytic activity of key fungal enzymes, or act as a competitive or non-competitive inhibitor of enzymes involved in critical metabolic pathways, such as respiration or biosynthesis.

-

Induction of Oxidative Stress: The compound might interfere with the fungal electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.

Experimental Protocols

The following are generalized protocols for the initial screening and evaluation of "this compound" as a fungicide.

In Vitro Antifungal Susceptibility Testing

1. Fungal Strains and Culture Conditions:

-

A panel of economically important plant pathogenic fungi should be selected (e.g., Fusarium oxysporum, Botrytis cinerea, Phytophthora infestans).

-

Fungi should be cultured on an appropriate medium, such as Potato Dextrose Agar (PDA), at their optimal growth temperature.

2. Preparation of Test Compound:

-

This compound should be dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

-

Serial dilutions of the stock solution should be prepared to achieve a range of final test concentrations.

3. Broth Microdilution Assay (for determination of Minimum Inhibitory Concentration - MIC):

-

A 96-well microtiter plate is used for this assay.

-

Each well will contain a specific concentration of the test compound, fungal inoculum, and a suitable broth medium (e.g., Potato Dextrose Broth - PDB).

-

A positive control (fungal inoculum without the test compound) and a negative control (broth medium only) should be included.

-

The plates are incubated at the optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

4. Agar Dilution Assay (for determination of EC50):

-

The test compound is incorporated into the molten agar medium at various concentrations before pouring into Petri dishes.

-

Once solidified, a plug of actively growing fungal mycelium is placed in the center of each plate.

-

Plates are incubated, and the diameter of fungal growth is measured.

-

The half-maximal effective concentration (EC50), the concentration that inhibits fungal growth by 50%, can be calculated from the dose-response curve.[4]

In Vivo Fungicide Efficacy Testing

1. Plant Material and Growth Conditions:

-

A susceptible host plant for the selected fungal pathogen should be used (e.g., tomato plants for Phytophthora infestans).

-

Plants should be grown under controlled environmental conditions (e.g., greenhouse with controlled temperature, humidity, and light).

2. Fungicide Application:

-

The test compound is formulated into a sprayable solution with appropriate adjuvants.

-

The solution is applied to the plant foliage at different concentrations.

-

A negative control (water or formulation blank) and a positive control (a commercial fungicide) should be included.

3. Inoculation:

-

After the fungicide application has dried, the plants are inoculated with a spore suspension of the fungal pathogen.

4. Disease Assessment:

-

Plants are incubated under conditions favorable for disease development.

-

Disease severity is assessed at regular intervals by visually scoring the percentage of leaf area affected or by using a disease rating scale.

5. Data Analysis:

-

The efficacy of the test compound is determined by comparing the disease severity in the treated plants to the control groups.

-

Statistical analysis is performed to determine the significance of the results.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | EC50 (µg/mL) |

| Fusarium oxysporum | Data to be determined | Data to be determined |

| Botrytis cinerea | Data to be determined | Data to be determined |

| Phytophthora infestans | Data to be determined | Data to be determined |

Table 2: In Vivo Efficacy of this compound against [Fungal Disease] on [Host Plant]

| Treatment Concentration (µg/mL) | Mean Disease Severity (%) | Percent Disease Control |

| 0 (Control) | Data to be determined | 0 |

| Concentration 1 | Data to be determined | Calculated |

| Concentration 2 | Data to be determined | Calculated |

| Concentration 3 | Data to be determined | Calculated |

| Commercial Standard | Data to be determined | Calculated |

Visualizations

Experimental Workflow for Fungicide Screening

Caption: A generalized workflow for the screening and evaluation of a novel fungicide candidate.

Hypothetical Fungal Signaling Pathway Inhibition

Caption: A potential mechanism of action involving the inhibition of a fungal MAP kinase signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 175711-73-6 [sigmaaldrich.com]

- 3. This compound | C11H8Cl2O4 | CID 2771765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclocondensation Reactions of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a versatile 1,3-dicarbonyl compound that serves as a valuable precursor for the synthesis of a wide array of heterocyclic scaffolds. Its activated methylene group and two distinct carbonyl electrophiles allow for controlled cyclocondensation reactions with various binucleophiles. The resulting heterocyclic products, such as pyrazoles, pyrimidines, and benzodiazepines, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The presence of the 2,4-dichlorophenyl moiety can further enhance the pharmacological properties of the synthesized molecules. These application notes provide detailed protocols for the synthesis of key heterocyclic derivatives from this compound and summarize the potential therapeutic applications of these products.

Synthesis of Pyrazole Derivatives via Reaction with Hydrazine

Application Note:

The reaction of 1,3-dicarbonyl compounds with hydrazine is a fundamental and widely used method for the synthesis of pyrazoles. Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The cyclocondensation of this compound with hydrazine hydrate is expected to yield Methyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate. This compound can serve as a scaffold for further derivatization to develop novel therapeutic agents. For instance, various pyrazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[1][2][3][4]

Antimicrobial Activity of Structurally Related Pyrazole Derivatives

| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |

| Pyrazole Sulfonamide | Escherichia coli (Gram -) | 0.25 | [2][3] |

| Pyrazole Sulfonamide | Streptococcus epidermidis (Gram +) | 0.25 | [2][3] |

| Pyrazole Derivative | Aspergillus niger (Fungus) | 1.0 | [3] |

| Pyrazole Derivative | Microsporum audouinii (Fungus) | 0.5 | [2] |

Experimental Protocol: Synthesis of Methyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

This protocol describes a general procedure for the cyclocondensation of this compound with hydrazine hydrate.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.2 eq)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

-

Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture at room temperature with stirring.[5][6]

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure Methyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate.

General Workflow for Pyrazole Synthesis

Caption: General experimental workflow for the synthesis of pyrazole derivatives.

Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction

Application Note:

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-ketoester, an aldehyde, and urea.[1] In the case of this compound, the molecule itself contains both the β-ketoester and the aldehyde equivalent (in the form of the γ-keto group), allowing for a direct cyclocondensation with urea. The expected product is 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid.[7][8] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[9] Notably, they are recognized as calcium channel blockers, which are important in the management of cardiovascular diseases.[10] The synthesized pyrimidine derivatives from this reaction could be valuable candidates for drug discovery programs, particularly in oncology, as related compounds have shown significant cytotoxicity against various cancer cell lines.[11][12][13]

Cytotoxicity of Structurally Related Pyrimidine Derivatives

| Compound Type | Cell Line | Activity (IC50 in µM) | Reference |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 0.57 | [11] |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver Cancer) | 0.99 | [11] |

| Aminopyrimidine-2,4-dione | MDA-MB-231 (Breast Cancer) | 0.029 (as BRD4 inhibitor) | [13] |

| Thiazolo[3,2-a]pyrimidine | A549 (Lung Cancer) | >70% inhibition | [11] |

Experimental Protocol: Synthesis of 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

This protocol outlines a general procedure for the Biginelli-type cyclocondensation of this compound with urea.

Materials:

-

This compound (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), urea (1.5 eq), and ethanol (15 mL per mmol of the butanoate).[14]

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid.

Synthesis of Benzodiazepine Derivatives via Reaction with o-Phenylenediamine

Application Note:

The condensation of 1,3-dicarbonyl compounds with o-phenylenediamine is a classical and effective method for the synthesis of 1,5-benzodiazepines.[15] These seven-membered heterocyclic compounds are a cornerstone in medicinal chemistry, primarily known for their activity on the central nervous system (CNS).[14] Benzodiazepines are widely prescribed as anxiolytics, sedatives, hypnotics, anticonvulsants, and muscle relaxants. Their mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7] The reaction of this compound with o-phenylenediamine would lead to the formation of a novel benzodiazepine derivative, potentially possessing unique pharmacological properties suitable for development as a new CNS-active drug.

Mechanism of Action of Benzodiazepines

Benzodiazepines bind to a specific site on the GABA-A receptor, which is a chloride ion channel. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site.[7] The increased GABA binding leads to a higher frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and producing the characteristic depressant effects on the central nervous system.[7]

Caption: Signaling pathway of Benzodiazepine action on the GABA-A receptor.

Experimental Protocol: Synthesis of Methyl 4-(2,4-dichlorophenyl)-1,5-benzodiazepine-2-carboxylate

This protocol provides a general method for the synthesis of benzodiazepine derivatives from this compound and o-phenylenediamine.

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Ethanol/Acetic Acid mixture (e.g., 4:1)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

-

Dissolve o-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid in a round-bottom flask.

-

To this solution, add this compound (1.0 eq) portion-wise with stirring.

-

Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a dilute ammonia solution, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product and purify it by recrystallization from a suitable solvent like ethanol to obtain the desired benzodiazepine derivative.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro -4-pyrimidinecarboxylic acid [synhet.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. zggrkz.com [zggrkz.com]

- 14. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction